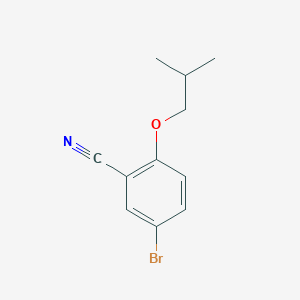

5-Bromo-2-isobutoxybenzonitrile

Description

It serves as a critical intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . The compound is synthesized via a three-step process starting from salicylaldehyde: bromination, cyanidation, and alkylation, achieving an overall yield of 47.7% . Its structure is confirmed by $ ^1 \text{H NMR} $ and mass spectrometry (MS), and the synthesis is noted for its industrial scalability due to mild reaction conditions and cost-effectiveness .

The molecule’s planar aromatic core, combined with the electron-withdrawing nitrile group and bulky isobutoxy substituent, confers unique reactivity and physicochemical properties. These features make it valuable in medicinal chemistry for constructing heterocyclic frameworks.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKIUYAOJQVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes critical differences between 5-bromo-2-isobutoxybenzonitrile and its structural analogs:

Detailed Comparative Analysis

Electronic and Steric Effects

- 5-Bromo-2-hydroxybenzonitrile : The hydroxyl group enables strong intermolecular hydrogen bonding (O–H⋯N angles ~170–175°), forming crystalline networks . This contrasts with the isobutoxy analog, where the ether oxygen reduces hydrogen-bonding capacity but increases steric bulk and lipophilicity.

- 5-Bromo-2-methylbenzonitrile : The methyl group introduces steric hindrance without significant electronic effects, limiting its utility in reactions requiring planar intermediates .

- 5-Bromo-2-octyloxybenzonitrile : The octyloxy chain drastically enhances hydrophobicity, making it suitable for lipid-based formulations or phase-transfer catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.